1,2-Propanediol, 1-acetate 1,2-Propanediol, 1-acetate
Brand Name: Vulcanchem
CAS No.: 627-69-0
VCID: VC2409783
InChI: InChI=1S/C5H10O3/c1-4(6)3-8-5(2)7/h4,6H,3H2,1-2H3
SMILES: CC(COC(=O)C)O
Molecular Formula: C5H10O3
Molecular Weight: 118.13 g/mol

1,2-Propanediol, 1-acetate

CAS No.: 627-69-0

Cat. No.: VC2409783

Molecular Formula: C5H10O3

Molecular Weight: 118.13 g/mol

* For research use only. Not for human or veterinary use.

1,2-Propanediol, 1-acetate - 627-69-0

Specification

CAS No. 627-69-0
Molecular Formula C5H10O3
Molecular Weight 118.13 g/mol
IUPAC Name 2-hydroxypropyl acetate
Standard InChI InChI=1S/C5H10O3/c1-4(6)3-8-5(2)7/h4,6H,3H2,1-2H3
Standard InChI Key PPPFYBPQAPISCT-UHFFFAOYSA-N
SMILES CC(COC(=O)C)O
Canonical SMILES CC(COC(=O)C)O

Introduction

Chemical Identity and Basic Properties

1,2-Propanediol, 1-acetate, also known as propylene glycol 1-acetate or 2-hydroxypropyl acetate, is an organic compound with the molecular formula C₅H₁₀O₃. It belongs to the ester class of compounds and specifically to the acetate esters of propylene glycol. Table 1 presents the essential identification parameters of this compound.

Table 1: Chemical Identity Parameters of 1,2-Propanediol, 1-acetate

ParameterValue
CAS Number627-69-0
Molecular FormulaC₅H₁₀O₃
Molecular Weight118.13 g/mol
IUPAC Name2-hydroxypropyl acetate
Standard InChIInChI=1S/C5H10O3/c1-4(6)3-8-5(2)7/h4,6H,3H2,1-2H3
Standard InChIKeyPPPFYBPQAPISCT-UHFFFAOYSA-N
SMILES NotationCC(COC(=O)C)O
PubChem Compound ID94182

The compound features a unique chemical structure with both an acetate group and a hydroxyl group, making it bifunctional and particularly useful in various chemical processes .

Physical Properties

1,2-Propanediol, 1-acetate exists as a colorless liquid under standard conditions. Its physicochemical properties contribute to its various applications in industrial and research settings. Table 2 summarizes the key physical properties of this compound.

Table 2: Physical Properties of 1,2-Propanediol, 1-acetate

PropertyDescription/Value
Physical StateColorless liquid
AppearanceClear
SolubilitySoluble in organic solvents including acetone and methanol
Storage Temperature2-7°C (Refrigerated)
Hazard ClassificationWarning (GHS)

The compound's physical properties, particularly its solubility profile, make it suitable for various laboratory and industrial applications .

Chemical Structure and Reactivity

The chemical structure of 1,2-Propanediol, 1-acetate is characterized by an acetate group at the 1-position and a hydroxyl group at the 2-position of the propane backbone. This bifunctional nature gives the compound its distinct chemical properties and reactivity patterns .

The hydroxyl group makes the compound capable of participating in hydrogen bonding and further esterification reactions. Meanwhile, the ester group can undergo typical ester reactions such as hydrolysis. This dual functionality contributes to the compound's versatility in chemical synthesis and industrial applications.

Synthesis and Production Methods

The primary method for synthesizing 1,2-Propanediol, 1-acetate involves the esterification reaction between propylene glycol (1,2-propanediol) and acetic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond.

The balanced chemical equation for this synthesis can be represented as:

CH₃CH(OH)CH₂OH + CH₃COOH → CH₃CH(OH)CH₂OCOCH₃ + H₂O

This reaction produces 1,2-Propanediol, 1-acetate and water as a byproduct. The process typically operates under controlled temperature and pressure conditions to optimize yield and purity.

Commercial production of this compound aims to achieve purities ranging from 80% to 95%, with higher purity grades being used for more specialized applications in pharmaceutical and fine chemical industries .

Industrial Applications and Uses

1,2-Propanediol, 1-acetate has diverse applications across multiple industries due to its dual functionality and favorable solvent properties. Its primary applications include:

Table 3: Industrial Applications of 1,2-Propanediol, 1-acetate

IndustryApplications
PharmaceuticalsUsed as a reagent in pharmaceutical synthesis and as a solvent for active pharmaceutical ingredients
CoatingsComponent in paint formulations, varnishes, and specialty coatings
Chemical SynthesisIntermediate in the synthesis of complex organic compounds
SolventsIndustrial solvent for various applications requiring both polar and non-polar compatibility

The compound's ability to dissolve both polar and non-polar substances makes it particularly valuable in coating applications and as a reaction medium for various chemical processes.

ParameterInformation
Hazard ClassificationWarning
Health HazardsMay cause skin irritation; Causes serious eye irritation
Recommended Storage2-7°C (Refrigerated)
Precautionary StatementsWash hands thoroughly after handling; Wear protective gloves/eye protection/face protection; Avoid breathing vapors
First Aid MeasuresIF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

For research and industrial use, appropriate personal protective equipment should be worn when handling this compound, including gloves, eye protection, and adequate ventilation .

Analytical Methods for Characterization

Various analytical techniques can be employed to characterize 1,2-Propanediol, 1-acetate and assess its purity. Among these, gas chromatography (GC) is particularly useful for quantitative analysis of the compound.

For GC analysis, typical conditions include the use of a capillary column with temperatures around 220°C for optimal separation. Detection is usually performed using flame ionization detectors (FID) with detector temperatures of approximately 250°C .

Other complementary analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Infrared (IR) spectroscopy for functional group identification

  • Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis

  • Differential Scanning Calorimetry (DSC) for thermal property characterization

These analytical methods collectively provide comprehensive characterization of the compound's structure, purity, and physical properties .

Research Findings and Related Compounds

Recent research has explored the relationship between 1,2-Propanediol, 1-acetate and related compounds. Of particular interest is propane-1,2-diol (E 1520), which has been evaluated as a food additive by the European Food Safety Authority (EFSA) .

The EFSA Panel on Food Additives and Nutrient Sources established an acceptable daily intake (ADI) of 25 mg/kg body weight per day for propane-1,2-diol. This related compound is readily absorbed from the gastrointestinal tract and is metabolized primarily to lactic acid and pyruvic acid .

Additional research has investigated bacterial microcompartment-dependent metabolism of 1,2-propanediol. In particular, studies have shown that Propionibacterium freudenreichii DSM 20271 can metabolize 1,2-propanediol under anaerobic conditions to produce propionate and 1-propanol .

Furthermore, studies on hydroxypropyl-β-cyclodextrin/menthyl acetate microcapsules have demonstrated how compounds with similar functional groups can be incorporated into cyclodextrin structures to improve stability and reduce volatilization .

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